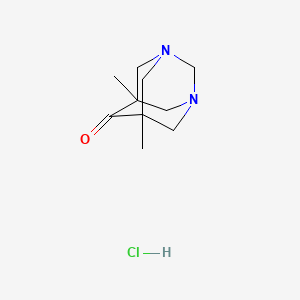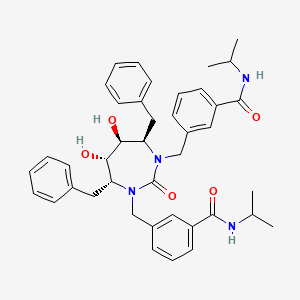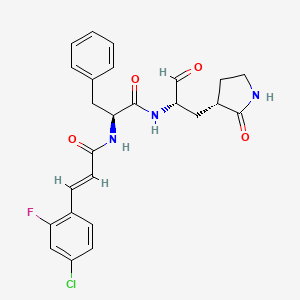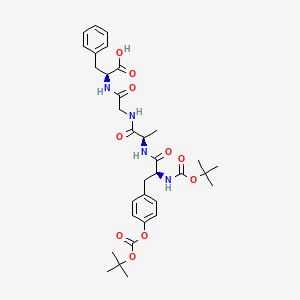
L-Phenylalanine, N-(N-(N-(N,O-bis(1,1-dimethylethoxy)carbonyl)-L-tyrosyl)-D-alanylglycyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Phenylalanine, N-(N-(N-(N,O-bis(1,1-dimethylethoxy)carbonyl)-L-tyrosyl)-D-alanylglycyl)- is a complex organic compound that belongs to the class of peptides. It is synthesized from amino acids and is characterized by the presence of multiple protective groups, which are used to prevent unwanted reactions during synthesis. This compound has significant applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-(N-(N-(N,O-bis(1,1-dimethylethoxy)carbonyl)-L-tyrosyl)-D-alanylglycyl)- involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of amino acid functional groups to prevent side reactions. The protective groups used include tert-butoxycarbonyl (Boc) and dimethylethoxycarbonyl (DMEC).
Protection of Amino Acids: The amino acids L-phenylalanine, L-tyrosine, D-alanine, and glycine are protected using Boc and DMEC groups.
Coupling Reactions: The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: After the coupling reactions, the protective groups are removed using acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control of reaction conditions and efficient production of the compound. The use of high-purity reagents and solvents is essential to ensure the quality and yield of the final product.
化学反応の分析
Types of Reactions
L-Phenylalanine, N-(N-(N-(N,O-bis(1,1-dimethylethoxy)carbonyl)-L-tyrosyl)-D-alanylglycyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic group of L-tyrosine can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the compound in the presence of catalysts like palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction of carbonyl groups can yield alcohols.
科学的研究の応用
L-Phenylalanine, N-(N-(N-(N,O-bis(1,1-dimethylethoxy)carbonyl)-L-tyrosyl)-D-alanylglycyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.
Biology: The compound is studied for its role in protein-protein interactions and enzyme-substrate binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in biochemical assays.
作用機序
The mechanism of action of L-Phenylalanine, N-(N-(N-(N,O-bis(1,1-dimethylethoxy)carbonyl)-L-tyrosyl)-D-alanylglycyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate enzymes by mimicking natural substrates or binding to active sites. The protective groups also play a role in stabilizing the compound and preventing premature degradation.
類似化合物との比較
Similar Compounds
- L-Phenylalanine, N-(N-(N-(N,O-bis(1,1-dimethylethoxy)carbonyl)-L-tyrosyl)-L-alanylglycyl)-
- L-Phenylalanine, N-(N-(N-(N,O-bis(1,1-dimethylethoxy)carbonyl)-L-tyrosyl)-D-alanylglycyl)-
Uniqueness
L-Phenylalanine, N-(N-(N-(N,O-bis(1,1-dimethylethoxy)carbonyl)-L-tyrosyl)-D-alanylglycyl)- is unique due to its specific sequence of amino acids and the presence of protective groups. These features confer distinct chemical properties and biological activities, making it valuable for various applications. The use of D-alanine instead of L-alanine, for example, can influence the compound’s stability and interaction with biological targets.
特性
CAS番号 |
145594-19-0 |
|---|---|
分子式 |
C33H44N4O10 |
分子量 |
656.7 g/mol |
IUPAC名 |
(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C33H44N4O10/c1-20(27(39)34-19-26(38)36-25(29(41)42)18-21-11-9-8-10-12-21)35-28(40)24(37-30(43)46-32(2,3)4)17-22-13-15-23(16-14-22)45-31(44)47-33(5,6)7/h8-16,20,24-25H,17-19H2,1-7H3,(H,34,39)(H,35,40)(H,36,38)(H,37,43)(H,41,42)/t20-,24+,25+/m1/s1 |
InChIキー |
JXWNQJZNDGYPAD-YNJKOYDBSA-N |
異性体SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


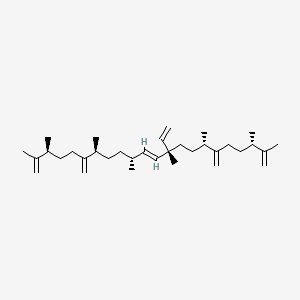
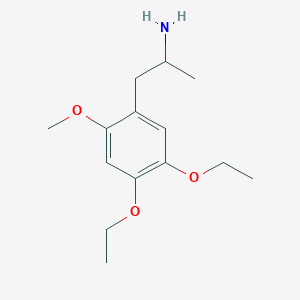

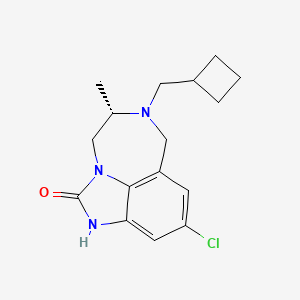
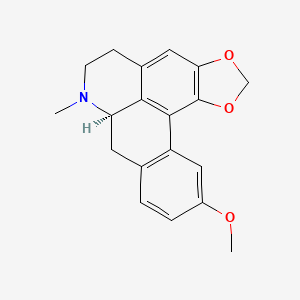
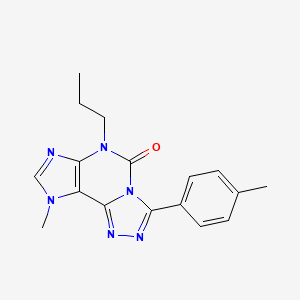
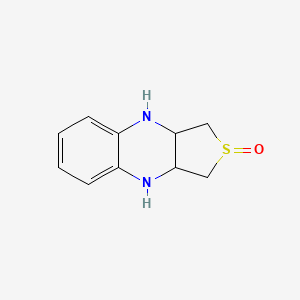
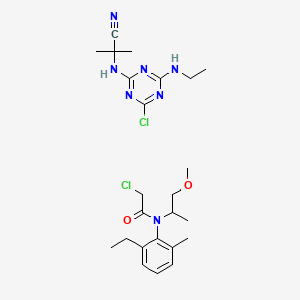

![Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]-](/img/structure/B12783642.png)
![(2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12783645.png)
